Iganidipine - 788791-04-8

Iganidipine

Catalog Number: EVT-10913916
CAS Number: 788791-04-8
Molecular Formula: C28H38N4O6
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iganidipine is an organic molecular entity.
Source and Classification

Iganidipine is synthesized from dihydropyridine derivatives and belongs to the broader class of calcium channel blockers, which are widely used to treat hypertension and various cardiovascular diseases. Its unique formulation allows it to be administered topically, targeting ocular circulation without significantly affecting systemic blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iganidipine involves several steps typical of dihydropyridine derivatives. Key methods include:

  • Condensation Reactions: The initial step often involves the condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of a base to form dihydropyridine intermediates.
  • Cyclization: Subsequent cyclization reactions are performed to form the final dihydropyridine structure.
  • Purification: Techniques such as recrystallization and chromatography (e.g., High-Performance Liquid Chromatography) are employed to purify the synthesized compound.

Recent studies have highlighted solvent-free synthesis methods that enhance yield and reduce reaction time, utilizing microwave irradiation and various catalysts to optimize the process .

Molecular Structure Analysis

Structure and Data

Iganidipine's molecular structure features a dihydropyridine ring that is characteristic of its class. The compound's molecular formula is C20_{20}H24_{24}N2_{2}O4_{4}, with a molecular weight of approximately 356.42 g/mol.

The structural representation includes:

  • A central pyridine ring.
  • Various substituents that enhance its pharmacological properties.

The three-dimensional conformation plays a critical role in its interaction with calcium channels, influencing its efficacy as a blocker.

Chemical Reactions Analysis

Reactions and Technical Details

Iganidipine undergoes several chemical reactions typical for calcium channel blockers:

  • Binding Interactions: The primary reaction involves binding to L-type calcium channels, inhibiting calcium influx into cells, which is crucial for muscle contraction and vascular tone regulation.
  • Metabolism: The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may have differing pharmacological activities.

Research indicates that Iganidipine's efficacy can be influenced by its structural modifications, which affect its binding affinity and selectivity towards calcium channels .

Mechanism of Action

Process and Data

Iganidipine acts by blocking L-type voltage-gated calcium channels located in vascular smooth muscle cells. This blockade prevents calcium from entering cells, leading to:

  • Vasodilation: Reduced intracellular calcium levels result in relaxation of smooth muscle, decreasing vascular resistance and lowering blood pressure.
  • Ocular Effects: In topical applications, Iganidipine enhances ocular blood flow by counteracting endothelin-1-induced vasoconstriction, thus improving retinal perfusion without systemic side effects .

Studies have demonstrated significant improvements in visual function following Iganidipine administration in models of ocular ischemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iganidipine typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: As an ophthalmic formulation, maintaining an appropriate pH (around 7.4) is crucial for compatibility with ocular tissues.

Relevant analyses include spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity post-synthesis .

Applications

Scientific Uses

Iganidipine has primarily been explored for its potential therapeutic applications in ophthalmology:

  • Ocular Ischemia Treatment: Its ability to enhance blood flow makes it suitable for treating conditions such as retinal ischemia and optic nerve disorders.
  • Research Tool: Beyond clinical applications, Iganidipine serves as a valuable tool in research settings for studying calcium channel dynamics and vascular responses.
Historical Development and Therapeutic Rationale

Emergence of Third-Generation Dihydropyridine Calcium Channel Blockers

The evolution of dihydropyridine (DHP) calcium channel blockers (CCBs) represents a strategic refinement in cardiovascular and cerebrovascular therapeutics. First-generation agents (e.g., nifedipine) exhibited rapid vasodilation but provoked reflex tachycardia due to short half-lives and abrupt onset. Second-generation DHPs (e.g., felodipine) introduced extended-release formulations yet lacked tissue specificity. Third-generation DHPs, including Iganidipine, emerged in the early 2000s with lipophilic molecular designs enabling prolonged membrane binding and gradual onset of action. These agents demonstrate enhanced vascular selectivity and reduced cardiodepressant effects compared to non-DHP CCBs (verapamil, diltiazem) [5].

Table 1: Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey Pharmacological AdvancesLimitations
FirstNifedipine, NicardipinePotent L-type channel blockade; coronary vasodilationShort half-life; reflex tachycardia; peripheral edema
SecondFelodipine ER, Nifedipine SRSustained plasma concentrations; twice-daily dosingLimited tissue penetration; minimal channel subtype selectivity
ThirdIganidipine, Lercanidipine, AzelnidipineHigh lipophilicity; slow receptor dissociation; T/L-type dual blockadeLimited clinical uptake due to niche indications

Third-generation agents like Iganidipine incorporate bulky ester substituents and asymmetric carbon chains, enhancing lipid solubility and sustained vascular smooth muscle binding. This design facilitates once-daily dosing while minimizing sympathetic nervous system activation—a critical limitation of earlier DHPs [5]. Crucially, Iganidipine’s development coincided with discoveries of voltage-gated calcium channel diversity (L-, T-, N-type), prompting exploration of multi-channel blockade for microcirculatory regulation [5] [8].

Unmet Therapeutic Needs in Ocular Vascular Disorders

Ocular vascular diseases, including diabetic retinopathy, retinal vein occlusion, and glaucomatous neuropathy, share pathophysiological hallmarks of microvascular dysfunction, ischemia-reperfusion injury, and neuronal apoptosis. Prior to Iganidipine’s development, therapeutic options faced significant limitations:

  • Prostaglandin analogs (e.g., latanoprost) lowered intraocular pressure (IOP) but inadequately addressed retinal perfusion deficits [9].
  • Systemic CCBs (e.g., nimodipine) showed neuroprotective potential in preclinical models but exhibited poor ocular bioavailability and hypotensive systemic effects [7].
  • VEGF inhibitors (e.g., ranibizumab) managed neovascularization but ignored underlying vasoconstrictive mechanisms and neuronal excitotoxicity [4].

Retinal ischemia-reperfusion injury involves glutamate excitotoxicity via NMDA receptors, triggering calcium overload in retinal ganglion cells (RGCs). Conventional L-type CCBs demonstrated limited efficacy here due to the prominence of T-type calcium channels in retinal and choroidal arterioles. Additionally, topical instillation of existing CCBs achieved insufficient posterior segment concentrations (<1% bioavailable), necessitating invasive intravitreal delivery [7] [9].

Table 2: Ocular Disorders with Unmet Therapeutic Needs

DisorderPathogenic MechanismsLimitations of Pre-2000s Therapies
Diabetic Macular EdemaVEGF-driven permeability; capillary non-perfusionVEGF inhibitors ineffective against vasospasm; laser photocoagulation destructive
Central Retinal Vein OcclusionThrombotic hypoxia; endothelial dysfunctionSystemic anticoagulants increased hemorrhage risk; lacked neuroprotection
Glaucomatous NeurodegenerationRGC apoptosis; oxidative stress; reduced ocular blood flowIOP-lowering agents ignored vascular dysregulation; no direct RGC protection

Rationale for Dual-Action Vasodilation in Microcirculation

Iganidipine’s therapeutic innovation centers on dual L/T-type calcium channel blockade, a pharmacodynamic profile engineered to address microcirculatory dysfunction. Unlike classical DHPs (exclusive L-type inhibition), Iganidipine’s diphenylpiperazine backbone enables high-affinity binding to T-type (Cav3.2) channels, which govern vascular tone in small-resistance arterioles:

  • L-type blockade (Cav1.2): Dilates larger arterioles (50–100 μm diameter), reducing afterload and systemic blood pressure [5].
  • T-type blockade (Cav3.2): Targets distal microvessels (<50 μm), enhancing tissue perfusion without "steal phenomenon" in collateral-dependent beds [8].

In renal and cerebral microvasculature, T-type channels dominate pacemaker activity and autoregulation. Preclinical studies demonstrated that T-type-selective antagonists (e.g., mibefradil) increased renal blood flow by 40% more than L-type-selective agents [2]. Iganidipine translated this rationale to ocular circulation, where choroidal blood flow regulation depends on T-type-mediated vasomotion. In vivo models confirmed Iganidipine’s superiority over nifedipine in reversing endothelin-1-induced retinal vasoconstriction [7] [8].

Moreover, Iganidipine’s neuroprotective effects derive from inhibiting neuronal T-type channels, which mediate glutamate excitotoxicity. Co-injection with kainic acid (KA) in rats reduced RGC apoptosis by 62% at 10⁻⁸ M concentrations—a potency unmatched by L-type-only CCBs [7]. This dual action fulfilled a critical design objective: concurrently ameliorating vasospasm and neuronal calcium overload in ischemic retinopathies.

Patent Landscape and Initial Clinical Indications

Patent WO2017091706A1 (filed 2015) represents the seminal intellectual property protecting Iganidipine’s ophthalmic applications. This patent claims:

"Methods of treating vascular eye disorders comprising administering a therapeutically effective amount of a calcium channel blocker, wherein said calcium channel blocker is Iganidipine" [4].

The specification emphasizes indications linked to microvascular compromise:

  • Retinal vein/artery occlusion
  • Diabetic retinopathy (non-proliferative and proliferative)
  • Ischemic optic neuropathy
  • Excitotoxic retinal damage (e.g., secondary to glaucoma)

Critically, claims encompassed both topical instillation and intravitreal delivery, addressing prior bioavailability challenges. Formulation examples included 0.03% eyedrops achieving retinal concentrations >5×10⁻⁷ M after 14 days—surpassing the neuroprotective threshold identified in KA-injury models [4] [7].

Table 3: Key Claims from Patent WO2017091706A1

Claim ScopeSpecific IndicationsNovelty Aspects
Ocular vascular diseasesCentral retinal vein occlusion; branch retinal vein occlusion; diabetic macular edemaFirst CCB with clinically proven T-type blocking efficacy in retina
Neurodegenerative conditionsGlaucomatous optic neuropathy; anterior ischemic optic neuropathy; Stargardt diseaseCombats excitotoxicity via NMDA/KA receptor pathway modulation
Combination therapiesWith VEGF inhibitors (e.g., aflibercept); antioxidants (e.g., lutein)Synergistic reduction in neovascularization and oxidative stress

Post-approval clinical studies prioritized diabetic retinopathy and retinal vein occlusion, aligning with Iganidipine’s microcirculatory benefits. A proof-of-concept trial (unpublished, cited in patent) reported 34% improvement in macular perfusion on fluorescein angiography after 3 months of topical Iganidipine—superior to prostaglandin analogs (18%) [4]. This established Iganidipine’s foundational role in vaso-occlusive retinopathies where perfusion deficits precede neovascularization.

The convergence of molecular design, microvascular pathophysiology, and delivery innovation positioned Iganidipine as a paradigm-shifting CCB, transitioning the DHP class from systemic hypertension to targeted ocular therapeutics.

Properties

CAS Number

788791-04-8

Product Name

Iganidipine

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H38N4O6

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3

InChI Key

QBTSPDQKRVMTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.